3-(tert-Butylperoxy)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylperoxy)-3-methylbutan-2-one: is an organic peroxide compound widely used as a radical initiator in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating various chemical processes, particularly in the production of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butylperoxy)-3-methylbutan-2-one typically involves the reaction of tert-butyl hydroperoxide with 3-methyl-2-butanone under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous flow reactors to ensure consistent quality and yield. The use of plate exchangers with high heat exchange capacity is common to control the exothermic nature of the reaction and prevent thermal runaway .
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butylperoxy)-3-methylbutan-2-one primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various chemical processes, including:
Reduction: Under certain conditions, the compound can be reduced to form tert-butyl alcohol and other by-products.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents are commonly used.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: tert-Butyl alcohol, acetone, and carbon dioxide.
Reduction: tert-Butyl alcohol and other hydrocarbons.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Chemistry: 3-(tert-Butylperoxy)-3-methylbutan-2-one is extensively used as a radical initiator in the polymerization of monomers such as styrene and ethylene. It is also used in the synthesis of various organic compounds through radical-mediated reactions .
Biology: In biological research, this compound is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate oxidative stress and its impact on cellular processes .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a curing agent in the manufacture of rubber and plastics .
Mechanism of Action
The primary mechanism of action of 3-(tert-Butylperoxy)-3-methylbutan-2-one involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions by abstracting hydrogen atoms or adding to double bonds in other molecules. The molecular targets include unsaturated hydrocarbons and other reactive species, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
- tert-Butyl (2-ethylhexyl) monoperoxy carbonate
Comparison:
- tert-Butyl peroxybenzoate is similar in its use as a radical initiator but has different decomposition products, including benzoic acid and benzene .
- Di-tert-butyl peroxide is another commonly used peroxide with a simpler structure and different thermal stability characteristics .
- tert-Butyl (2-ethylhexyl) monoperoxy carbonate is used in similar applications but has different thermal decomposition behavior and safety considerations .
Uniqueness: 3-(tert-Butylperoxy)-3-methylbutan-2-one is unique due to its specific decomposition pathway and the types of radicals it generates, making it particularly useful in certain polymerization processes and industrial applications .
Properties
CAS No. |
38860-37-6 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-tert-butylperoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C9H18O3/c1-7(10)9(5,6)12-11-8(2,3)4/h1-6H3 |
InChI Key |
XDUCBSOWPRQIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.